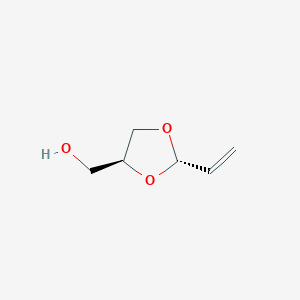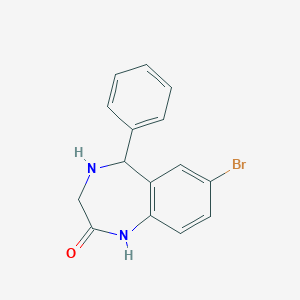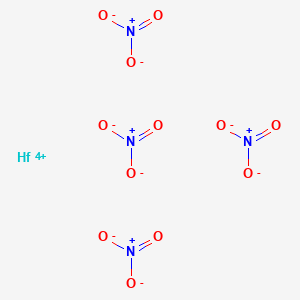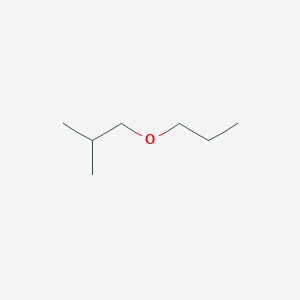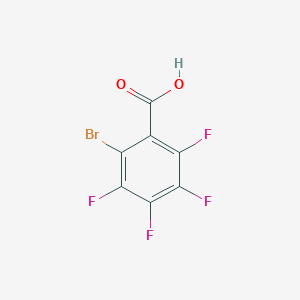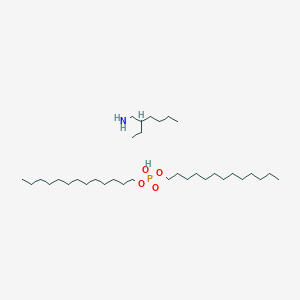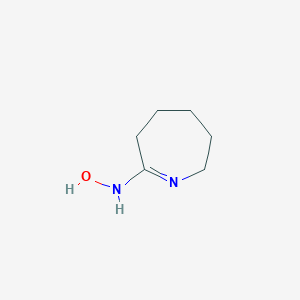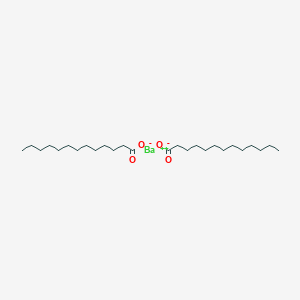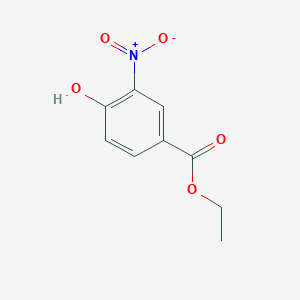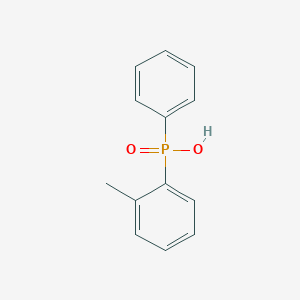
2,3,5-Trimethylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trimethylquinoxaline (TMQ) is a heterocyclic organic compound that belongs to the quinoxaline family. TMQ has been widely used in scientific research due to its unique chemical properties. TMQ has a molecular weight of 174.23 g/mol and a molecular formula of C11H10N2.
作用机制
2,3,5-Trimethylquinoxaline is known to exhibit antioxidant properties due to its ability to scavenge free radicals. This compound has been shown to inhibit lipid peroxidation and protect against oxidative stress. This compound has also been shown to exhibit antimicrobial activity against various bacterial strains.
Biochemical and physiological effects:
This compound has been shown to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the development of Alzheimer's disease. This compound has also been shown to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using 2,3,5-Trimethylquinoxaline in lab experiments is its unique chemical properties, which make it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when designing experiments.
未来方向
There are several future directions for the study of 2,3,5-Trimethylquinoxaline. One direction is the development of new synthesis methods for this compound and its derivatives. Another direction is the study of the potential use of this compound in the treatment of neurodegenerative diseases and inflammatory diseases. Additionally, the study of the photophysical properties of this compound and its derivatives could lead to the development of new materials for use in optoelectronic devices.
合成方法
2,3,5-Trimethylquinoxaline can be synthesized through various methods such as the condensation reaction of 2,3-dimethyl-1,4-phenylenediamine with 1,2-dicarbonyl compounds. Another method is the oxidative coupling of 2,3-dimethylaniline using copper(II) chloride as a catalyst. The synthesis of this compound can also be achieved through the reaction of 2,3-dimethylaniline with ethyl oxalate in the presence of a base.
科学研究应用
2,3,5-Trimethylquinoxaline has been widely used in scientific research due to its unique chemical properties. This compound has been used as a fluorescent probe for the detection of metal ions such as copper(II) and iron(III). This compound has also been used as a ligand in the synthesis of metal complexes for catalytic applications. This compound has been used as a model compound for the study of the photophysical properties of quinoxaline derivatives.
属性
IUPAC Name |
2,3,5-trimethylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-5-4-6-10-11(7)13-9(3)8(2)12-10/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPLGICAGOWZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




